N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-16(15-4-3-9-22-15)17-7-1-2-8-19-12-5-6-13-14(10-12)21-11-20-13/h3-6,9-10H,7-8,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHXOOSLJHBPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide typically involves multiple steps One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then coupled with a but-2-yn-1-yl groupReaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, and the use of protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert alkyne groups to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran and may require specific temperatures and pressures to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alkane or alkene derivative .
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The thiophene-2-carboxamide group may also contribute to the compound’s activity by interacting with different molecular targets .
Comparison with Similar Compounds
The compound is compared below with structurally related analogs from the evidence, focusing on synthesis, physicochemical properties, and spectroscopic characteristics.
Structural Analogues and Substituent Effects
Core Structural Variations
- Alkyne vs. Ethyl Linkers: Unlike piperazine-linked analogs (e.g., compounds in –4), which use ethyl or phenylethyl spacers, the target compound employs a but-2-yn-1-yl linker.
- Thiophene vs. Piperazine/Benzamide Groups : The thiophene-2-carboxamide terminus distinguishes it from piperazine derivatives (e.g., compounds 8–12 in ) and benzamide analogs (e.g., N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide in ). Thiophene’s electron-rich aromatic system may enhance solubility or alter electronic properties compared to phenyl or pyrimidine substituents .
Functional Group Impact
- Amide vs. Triazole/Thiadiazole : The carboxamide group in the target compound contrasts with triazole-thiones () and thiadiazole derivatives (). For example, 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide () contains a thiadiazole ring, which confers distinct hydrogen-bonding capabilities and metabolic stability .
Physicochemical Properties
Melting Points
The target compound’s melting point is unspecified, but analogs with similar benzo[d][1,3]dioxol-5-yloxy groups exhibit melting points between 164°C and 203°C (Table 2). Thiophene-containing analogs (e.g., ) melt near 171–172°C , suggesting the target compound may fall within this range .
Table 2: Melting Points of Structural Analogs
| Compound Structure | Melting Point (°C) | Reference |
|---|---|---|
| Piperazine HCl salts | 164–203 | |
| Thiadiazole derivative | 171–172 | |
| Benzimidazole derivative | 217–219 |
Elemental Analysis
Elemental analysis data for the target compound are unavailable, but analogs (e.g., –4) show close agreement between calculated and observed C/H/N percentages, confirming purity. For example, compound 25 () has C: 62.25% (calc) vs. 62.41% (obs), H: 5.42% vs. 5.40%, and N: 5.38% vs. 5.24% .
Spectroscopic Characteristics
NMR Spectroscopy
- Amide Proton Signals : Thiophene-2-carboxamide derivatives (e.g., ) show a singlet at δ 12.85 ppm (1H, NH), characteristic of amide protons .
- Benzo[d][1,3]dioxole Signals : Protons on the dioxole ring typically resonate at δ 5.97 ppm (OCH₂O), as seen in and .
IR Spectroscopy
In benzimidazole analogs (), IR peaks at 1242 cm⁻¹ (C-O-C) and 1622 cm⁻¹ (C=N) highlight functional groups absent in the target compound but useful for comparative structural analysis .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry.
Structural Characteristics
The compound features a benzo[d][1,3]dioxole moiety linked to a thiophene ring through a but-2-yn-1-yl chain. This structural arrangement is significant as it influences the compound's reactivity and interaction with biological targets. The molecular formula is with a molecular weight of approximately 364.36 g/mol.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives of benzodioxol carboxamide have demonstrated potent inhibition of α-amylase , an enzyme critical in carbohydrate metabolism. One study reported IC50 values of 0.68 µM for certain derivatives, indicating strong inhibitory activity against this enzyme . The implications for diabetes management are profound, suggesting that these compounds could aid in controlling blood glucose levels.
Anticancer Efficacy
The compound's potential as an anticancer agent has also been explored. In vitro assays have shown that benzodioxol derivatives can significantly inhibit cancer cell proliferation while sparing normal cells. For example, one derivative exhibited IC50 values ranging from 26 to 65 µM against various cancer cell lines, showcasing its selective cytotoxicity . This selectivity is crucial for developing safer cancer therapies.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound likely inhibits enzymes involved in metabolic pathways, such as α-amylase, which is essential for starch digestion.
- Receptor Modulation : The structural features allow for interactions with various receptors, potentially modulating signaling pathways associated with cancer progression and metabolic disorders.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| IIc | α-amylase Inhibition | 0.68 µM | |
| IId | Cancer Cell Proliferation Inhibition | 26–65 µM |
These findings underscore the therapeutic potential of benzodioxole derivatives in treating diabetes and cancer.
The synthesis of this compound typically involves several key steps:
- Formation of Benzo[d][1,3]dioxole : This can be synthesized from catechol and formaldehyde under acidic conditions.
- Alkyne Coupling : The but-2-ynyl linker is introduced via Sonogashira coupling with an aryl halide.
- Final Amide Formation : The thiophene moiety is then coupled to form the final carboxamide structure.
These synthetic routes are essential for producing sufficient quantities for biological testing.
Q & A
Q. How do solvent polarity and proticity affect its reactivity in nucleophilic substitutions?
- Mechanistic Insights :
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in SN2 reactions (e.g., dioxole-O-alkylation) .
- Protic Solvents (MeOH) : Reduce yields due to hydrogen bonding with the carboxamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
